DXd (Exatecan Derivative) Demonstrates Approximately 10-Fold Greater Topoisomerase I Inhibitory Potency Versus SN-38 In Vitro
The exatecan derivative DXd, which shares the same core topoisomerase I inhibitory pharmacophore as the payload in MC-PEG2-VA-PAB-Exatecan, exhibits approximately 10-fold stronger topoisomerase I inhibitory activity compared to SN-38 (the active metabolite of irinotecan) in vitro [1]. Exatecan mesylate itself has demonstrated markedly superior potency compared to SN-38 in animal tumor models, with the potency hierarchy established as DXd/exatecan > SN-38 > irinotecan, where SN-38 is 100- to 1000-fold more potent than irinotecan [2][3]. This enhanced intrinsic potency enables effective tumor cell killing at lower intracellular payload concentrations, providing a wider therapeutic window for ADC applications.
| Evidence Dimension | Topoisomerase I inhibitory activity |
|---|---|
| Target Compound Data | DXd IC50 = 0.31 μM for topoisomerase I inhibition |
| Comparator Or Baseline | SN-38 (active metabolite of irinotecan); Exatecan mesylate IC50 = 1.906 μM |
| Quantified Difference | DXd exhibits approximately 10-fold greater potency than SN-38; Exatecan shows approximately 6-fold greater potency than DXd in cell-free enzyme assays |
| Conditions | Cell-free topoisomerase I enzyme inhibition assay; in vitro |
Why This Matters
This potency differential translates to lower required DAR or reduced dosing for comparable efficacy, directly impacting ADC design flexibility and potential therapeutic margin.
- [1] BOC Sciences. Exatecan Mesylate in ADCs: A New Topoisomerase I Inhibitor. ADC Resource Center, 2020. View Source
- [2] ScienceDirect. Exatecan mesylate (DX-8951) topic overview. Advanced Drug Delivery Reviews reference. View Source
- [3] Chem960. ADC药物PK分析:抗DXD抗体如何精准捕捉药物释放动态. 2025. View Source
